N,N-Dimethyl-N'-pyrimidin-4-ylmethanehydrazonamide
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Overview
Description
N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide typically involves the reaction of 4-chloropyrimidine with N,N-dimethylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide oxide.
Reduction: Formation of N,N-dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide hydrazine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but different reactivity and applications.
Pyridodipyrimidine derivatives: Compounds with fused tricyclic systems containing pyrimidine rings.
Uniqueness
N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62260-36-0 |
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Molecular Formula |
C7H11N5 |
Molecular Weight |
165.20 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(pyrimidin-4-ylamino)methanimidamide |
InChI |
InChI=1S/C7H11N5/c1-12(2)6-10-11-7-3-4-8-5-9-7/h3-6H,1-2H3,(H,8,9,11) |
InChI Key |
JLFZYHZSSNXUFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NNC1=NC=NC=C1 |
Origin of Product |
United States |
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